

Protocol for HPLC Quantification of Ganoderenic Acid C in Ganoderma Extracts

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Compound of Interest

Compound Name: *Ganoderenic acid C*

Cat. No.: *B10820875*

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Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive methodology for the quantitative analysis of **Ganoderenic acid C** in extracts from Ganoderma species. The protocol details sample preparation, HPLC-UV analysis, and data interpretation, ensuring accuracy and reproducibility for quality control and research applications.

Ganoderenic acid C, a lanostane-type triterpenoid found in medicinal mushrooms of the Ganoderma genus, is a subject of significant interest for its potential pharmacological activities, including anti-inflammatory and anti-tumor effects. Accurate quantification of this bioactive compound is essential for the standardization of herbal products, quality control of raw materials, and for advancing preclinical and clinical research. This application note presents a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of **Ganoderenic acid C**.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the HPLC-UV analysis of **Ganoderenic acid C** and related triterpenoids, compiled from various studies. These values serve as a benchmark for method validation and performance.

Parameter	Representative Values
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	>0.999
Limit of Detection (LOD) (µg/mL)	0.6 - 0.9[1]
Limit of Quantitation (LOQ) (µg/mL)	2 - 3[1]
Recovery (%)	96.85 - 105.09[1][2]
Intra-day Precision (RSD %)	0.8 - 4.8[1][2]
Inter-day Precision (RSD %)	0.7 - 5.1[1][2]

Experimental Protocols

This section outlines the detailed procedures for the extraction of **Ganoderenic acid C** from Ganoderma samples and its subsequent quantification using HPLC-UV.

Sample Preparation: Ultrasonic Extraction

This protocol describes an effective method for extracting **Ganoderenic acid C** from the dried and powdered fruiting bodies of Ganoderma lucidum.

Materials and Reagents:

- Dried and powdered Ganoderma lucidum fruiting bodies
- Methanol (HPLC grade)[1][3]
- Chloroform (Alternative solvent)[4][5]
- Ultrasonic bath[1][4]
- Rotary evaporator[1][4]
- 0.2 µm syringe filters[1][4]

Procedure:

- Weigh approximately 1.0 g of the powdered Ganoderma sample into a suitable flask.[\[1\]](#)
- Add 20 mL of methanol to the flask.[\[1\]](#)
- Perform ultrasonic extraction for 30 minutes.[\[1\]](#)[\[4\]](#)
- Repeat the extraction process twice more with fresh solvent, combining the extracts each time.[\[1\]](#)[\[4\]](#)
- Filter the combined extract to remove solid residues.
- Evaporate the solvent from the filtrate to dryness using a rotary evaporator under reduced pressure at 40°C.[\[1\]](#)
- Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) to achieve a concentration suitable for HPLC analysis.[\[4\]](#)
- Filter the final solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[\[1\]](#)[\[4\]](#)

HPLC-UV Analysis

This section details the instrumental conditions for the chromatographic separation and quantification of **Ganoderenic acid C**.

Instrumentation and Conditions:

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent[1]
Column	Zorbax C18 (250 mm × 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase	A: AcetonitrileB: 0.1% Acetic Acid in water[4]
Gradient Elution	A gradient elution is typically employed. A starting condition of 25% A, ramping to 45% A over 35 minutes, and then to 90% A can be a good starting point for optimization.[3]
Flow Rate	0.8 mL/min[2]
Detection Wavelength	252 nm[2][4]
Column Temperature	30°C[3][4]
Injection Volume	20 µL[4]

Standard Preparation:

- Prepare a stock solution of **Ganoderenic acid C** reference standard in methanol at a concentration of 1 mg/mL.[3][4]
- From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.[1][4]

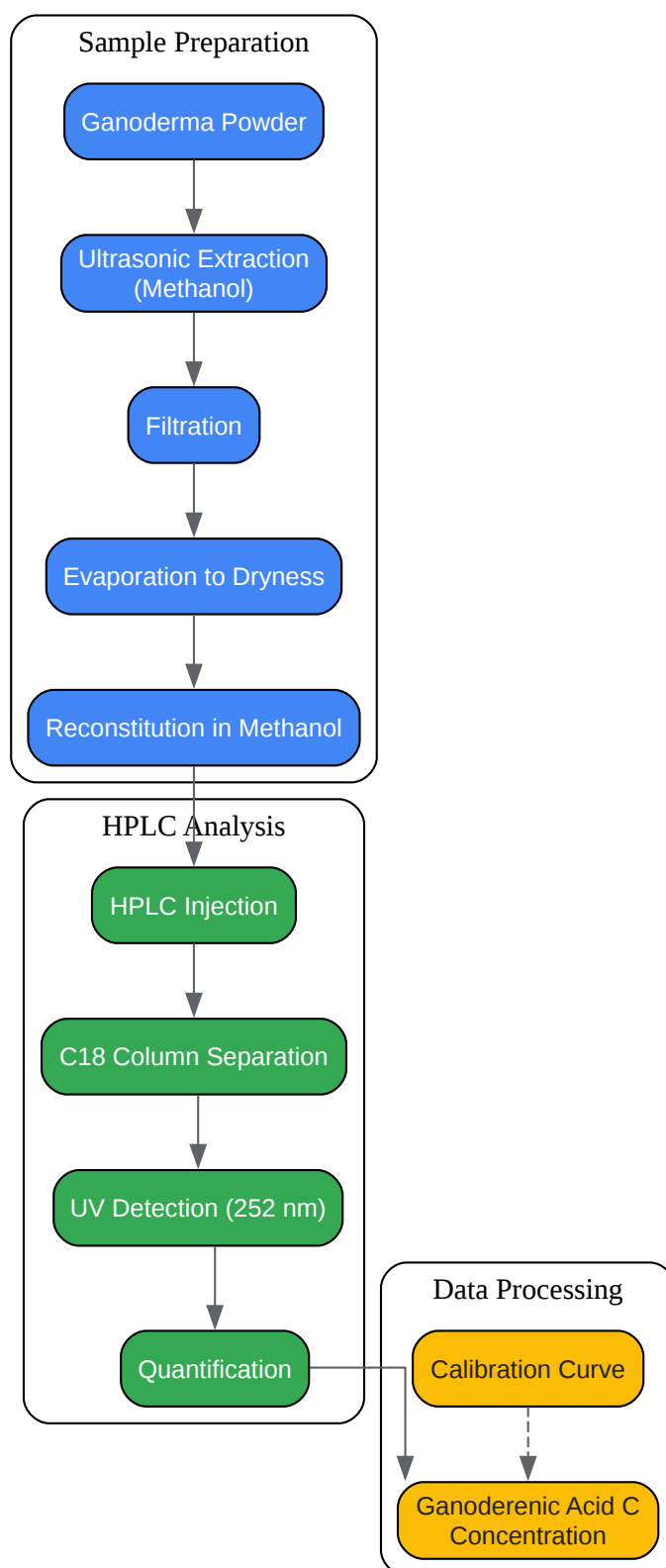
Analysis Procedure:

- Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extracts into the HPLC system.
- Identify the **Ganoderenic acid C** peak in the sample chromatogram by comparing its retention time with that of the reference standard.

- Quantify the amount of **Ganoderenic acid C** in the sample using the generated calibration curve.

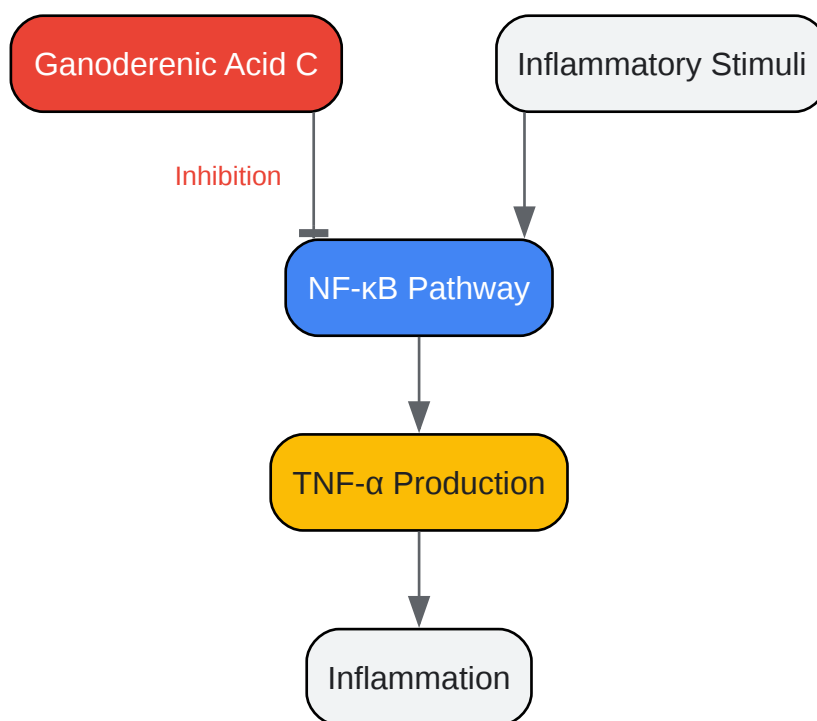
Visualized Workflows and Pathways

To further clarify the experimental process and the biological context of **Ganoderenic acid C**, the following diagrams are provided.



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Caption: Experimental workflow for the quantification of **Ganoderenic acid C**.



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Caption: Simplified anti-inflammatory signaling pathway modulated by **Ganoderenic acid C**.

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